
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as TFP, and it has been studied extensively for its effects on various biological processes.
Mécanisme D'action
The mechanism of action of TFP is not fully understood, but it is believed to act on the GABAergic system in the brain. TFP has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in neuronal excitability, which can lead to the anti-inflammatory, analgesic, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects
TFP has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. TFP has also been shown to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that contribute to pain and inflammation. In addition, TFP has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFP in lab experiments is its potential therapeutic properties. TFP has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models, which makes it a promising candidate for further research. However, one of the limitations of using TFP in lab experiments is its complex synthesis method. Obtaining a high yield of the desired product can be challenging, which can limit its use in large-scale experiments.
Orientations Futures
There are a number of future directions for research on TFP. One area of research is the development of new synthesis methods that can improve the yield of the desired product. Another area of research is the investigation of TFP's potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of TFP and its potential therapeutic properties in neurological disorders such as epilepsy and Parkinson's disease.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine to form N-cyclohexyl-2,2,2-trifluoroethylamine. This compound is then reacted with hydrazine to form 4-amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. The synthesis of TFP is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
TFP has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. TFP has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Moreover, TFP has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
4-amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)7-19-6-9(16)10(18-19)11(20)17-8-4-2-1-3-5-8/h6,8H,1-5,7,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVMEMFPANHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2478197.png)
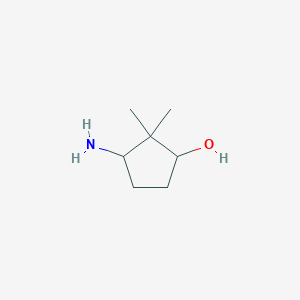

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2478200.png)
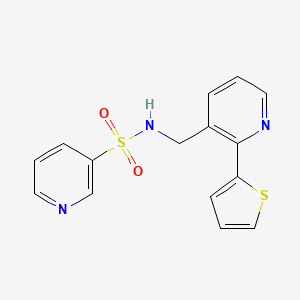

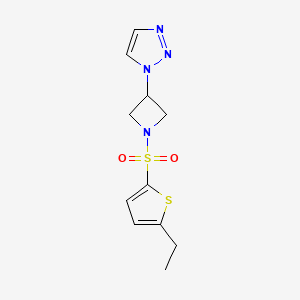

![4-Methoxy-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-benzenesulfonamide](/img/structure/B2478208.png)
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-methylthiophene-3-carboxamide](/img/structure/B2478212.png)

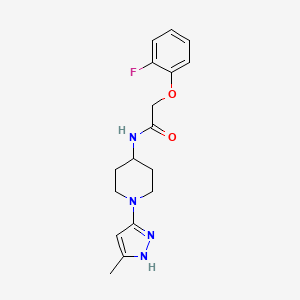
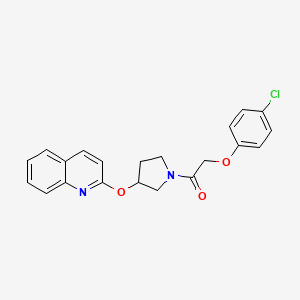
![2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2478219.png)